molecular formula C9H15NO5 B3023490 7-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1408076-09-4

7-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No.: B3023490
CAS No.: 1408076-09-4
M. Wt: 217.22
InChI Key: VSMBQNRXPCQSJV-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound serves as a valuable polar synthetic intermediate, often utilized as a structural alternative to common motifs like morpholine, offering potential improvements in metabolic robustness and hydrogen-bonding capacity for target engagement . The oxalate salt form, with a molecular formula of C9H15NO5 and a molecular weight of 217.22, is provided to enhance stability and handling . Researchers employ this building block in the synthesis of complex molecules, including spirocyclic oxetane-fused heterocycles such as benzimidazoles . Its spirocyclic architecture, incorporating both oxetane and azetane rings, makes it a versatile scaffold for constructing novel ring-fused tetracyclic systems, as confirmed by X-ray crystallography in research settings . The compound requires careful cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to preserve its integrity . As a specialized research chemical, it is offered with a purity of ≥97% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMBQNRXPCQSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-09-4
Record name 7-Oxa-2-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 7 Oxa 2 Azaspiro 3.5 Nonane and Its Oxalate Salt

Established Synthetic Routes to the 2-Oxa-7-azaspiro[3.5]nonane Core

The construction of the 2-Oxa-7-azaspiro[3.5]nonane framework has been approached through various multi-step sequences. These routes often begin with readily available, non-cyclic precursors and employ strategic ring-closure reactions.

A notable synthetic approach involves a two-step method to create a related core structure, which provides insight into forming the azaspiro ring system. google.com This process begins with common, acyclic starting materials and proceeds through two distinct cyclization events.

The initial step involves a cyclization reaction between bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal. google.com This reaction is conducted in N,N-dimethylformamide (DMF) and utilizes a phase transfer catalyst and an iodo metal salt to facilitate the formation of a key cyclic intermediate. google.com The presence of an acid-binding agent is crucial to neutralize the acid generated during the reaction. google.com

In the second stage, the intermediate undergoes a reductive cyclization using a powerful reducing agent such as lithium aluminum hydride (LAH) in a suitable solvent like tetrahydrofuran (B95107) (THF). google.com This step constructs the second ring, completing the spirocyclic core. google.com This method successfully avoids the problem of undesired ring-opening of the cyclic ether component, a significant challenge in similar syntheses. google.com

The formation of the spirocyclic system is achieved through sequential ring closures. The key challenge in these syntheses is the construction of the strained oxetane (B1205548) ring fused at a spirocenter, or preserving it if it's part of an intermediate.

In the described two-step synthesis for the related 7-oxo-2-azaspiro[3.5]nonane, the second cyclization is the critical spiro-forming step. google.com The reduction of a nitrile group within the intermediate by lithium aluminum hydride leads to an in-situ amine formation, which then cyclizes to form the piperidine (B6355638) portion of the spiro-system. google.com This reductive cyclization is a robust strategy for forming the azacycle onto a pre-existing ring.

The efficiency and cost-effectiveness of synthetic routes are paramount for large-scale production. A comparative analysis shows that newer methods provide significant advantages over previously reported pathways. google.com Older routes were often hampered by low yields, with some steps yielding as little as 38%, and required stringent, costly reaction conditions such as ultra-low temperatures (-80 °C) and the complete exclusion of water and oxygen. google.com

In contrast, a more recent two-step synthesis has been developed that achieves a total yield of over 82%. google.com This optimized route operates under mild reaction conditions, which simplifies the procedure and significantly reduces production costs and time. google.com

| Scalability | Difficult | Suitable for large-scale production |

Novel and Optimized Synthetic Pathways to the Oxalate (B1200264) Salt

The preparation of the oxalate salt of 2-Oxa-7-azaspiro[3.5]nonane is typically the final step after the successful synthesis of the free base. This salt formation is desirable to obtain a stable, solid, and easy-to-handle form of the compound. sigmaaldrich.com

An efficient and scalable protocol has been outlined for the synthesis of the spirocyclic core, which is a direct precursor to the oxalate salt. google.com The protocol is designed for large-scale production, featuring convenient post-treatment steps. google.com The purification of the final free base can be achieved by column chromatography on neutral alumina (B75360), yielding the refined product with high purity. google.com The conversion to the oxalate salt is a straightforward acid-base reaction, where the free base is treated with oxalic acid in a suitable solvent, leading to the precipitation of the desired salt. sigmaaldrich.comsigmaaldrich.com

Table 2: Example of a Scalable Reaction Step (Second Cyclization) google.com

Parameter Details
Starting Material Crude Intermediate Compound 3 (76.8-106.5 g)
Reagent Lithium Aluminum Hydride (15.2-56.9 g)
Solvent Tetrahydrofuran (770-1000 ml)
Temperature -10 °C
Reaction Time 4-8 hours
Workup Quenching with water and NaOH solution, filtration
Purification Neutral alumina column

| Final Yield | 56.3-82.6% (for the step) |

The final conversion to the oxalate salt represents a simplified isolation procedure in itself. The 2-Oxa-7-azaspiro[3.5]nonane free base is dissolved in a solvent, and a solution of oxalic acid is added. This causes the less soluble oxalate salt to precipitate out of the solution. The resulting solid can then be easily collected by filtration, washed, and dried, yielding the final product in a pure, crystalline form. sigmaaldrich.comsigmaaldrich.com This method is highly efficient and avoids complex purification techniques for the final product.

Synthetic Access to Functionalized 7-Oxa-2-azaspiro[3.5]nonane Derivatives

The 7-oxa-2-azaspiro[3.5]nonane framework serves as a valuable starting point for the creation of a wide array of functionalized molecules. Its unique three-dimensional structure makes it an attractive bioisostere for piperidine in drug design. univ.kiev.ua Synthetic strategies have been developed to introduce functional handles, allowing for its incorporation into more complex molecular architectures.

Introduction of Carboxylic Acid Moieties onto the Spirocyclic System

A key functionalization of the 7-oxa-2-azaspiro[3.5]nonane system is the introduction of a carboxylic acid group, which provides a versatile handle for further modifications, such as amide bond formation. Research has demonstrated the synthesis of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. univ.kiev.uauniv.kiev.ua

The synthetic route commences with the protection of the secondary amine of the spirocycle, commonly with a tert-butyloxycarbonyl (Boc) group. The subsequent steps involve the manipulation of other functional groups on the ring to yield the desired carboxylic acid. One reported method involves the conversion of a corresponding Boc-protected alcohol. univ.kiev.ua The synthesis of the key intermediate, tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, was achieved in a 91.1% yield. univ.kiev.ua This alcohol can then be oxidized to the carboxylic acid. These synthetic approaches have been shown to be scalable, allowing for the production of multigram quantities of the desired functionalized derivatives. univ.kiev.uaresearchgate.net

Table 1: Synthesis of Key Intermediates for Carboxylic Acid Functionalization

Compound Name Starting Material Reagents/Conditions Yield (%) Reference
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate Corresponding precursor Not specified 91.1 univ.kiev.ua

Diversification Strategies via Post-Synthetic Functionalization

With the carboxylic acid moiety installed, the 7-oxa-2-azaspiro[3.5]nonane scaffold can be further diversified. These functionalized derivatives are valuable in drug discovery for fine-tuning properties like lipophilicity, water solubility, and metabolic stability. univ.kiev.ua

One example of post-synthetic functionalization is the conversion of the carboxylic acid or related functional groups into other moieties. For instance, derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been used to produce alkynes. univ.kiev.ua These transformations provide access to a broader range of chemical space and allow for the connection of the spirocyclic unit to other molecular fragments through various coupling chemistries. The development of these synthetic methods has enabled the production of a library of ten novel functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid and its analogues. univ.kiev.uaresearchgate.net

Preparation of Anilide and Aniline (B41778) Analogues Incorporating the Spirocyclic Unit

The incorporation of the 7-oxa-2-azaspiro[3.5]nonane unit into aniline and anilide structures is of significant interest, particularly in medicinal chemistry. The spirocyclic system has been explored as a piperidine bioisostere in analogues of the local anesthetic Bupivacaine, which is an anilide. univ.kiev.ua This suggests that the formation of an amide bond between the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid and an aniline derivative is a viable synthetic strategy.

Furthermore, methods for the direct attachment of the spirocyclic amine to an aromatic ring to form an aniline derivative have been described for the isomeric 2-oxa-7-azaspiro[3.5]nonane. researchgate.net These methods often involve nucleophilic aromatic substitution reactions where the spirocyclic amine displaces a leaving group, such as a fluorine atom, on an activated aromatic ring (e.g., 1,4-difluoro-2,5-dinitrobenzene). The resulting nitroaniline can then be reduced to the corresponding aniline derivative, for example, using iron powder. researchgate.net Specifically, 2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline has been synthesized and used in subsequent oxidative cyclization reactions. researchgate.net These established procedures for the isomer provide a clear blueprint for the synthesis of aniline and anilide analogues of 7-oxa-2-azaspiro[3.5]nonane.

Table 2: Mentioned Chemical Compounds

Compound Name
7-Oxa-2-azaspiro[3.5]nonane oxalate
7-Oxa-2-azaspiro[3.5]nonane
2-Oxa-7-azaspiro[3.5]nonane oxalate
bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate
Oxalic acid
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid
tert-butyloxycarbonyl (Boc)
tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Bupivacaine
2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)aniline

Advanced Structural Characterization of 7 Oxa 2 Azaspiro 3.5 Nonane Derivatives

X-ray Crystallographic Analysis of Related Spirocyclic Systems

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures. For spirocyclic systems related to 7-oxa-2-azaspiro[3.5]nonane, this technique has been pivotal in confirming the successful synthesis of novel, complex architectures and in understanding unexpected reaction pathways.

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry. In a relevant study, 2-oxa-7-azaspiro[3.5]nonane was utilized as a key building block in the creation of a new spirocyclic oxetane-fused benzimidazole (B57391). nih.govnih.gov The synthetic route involved the conversion of the spirocyclic oxetane (B1205548) into an o-cycloalkylaminoacetanilide, which then underwent oxidative cyclization. nih.gov

Table 1: Crystallographically Characterized Tetracyclic System
Compound NameMolecular FormulaSignificanceReference
1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole]C14H16N2OConfirmed the successful oxidative cyclization and fusion of the 2-oxa-7-azaspiro[3.5]nonane motif onto a benzimidazole core. nih.govnih.gov

Chemical reactions, particularly those involving strained ring systems like azetidines and oxetanes, can sometimes lead to unexpected products. During investigations into the oxidative cyclization of an acetanilide (B955) containing a 2-oxa-6-azaspiro[3.3]heptane system (a related, more strained spiro-oxetane), the reaction proved unstable. nih.gov This instability led to the formation of an azetidine (B1206935) ring-opened adduct.

The precise structure of this adduct, identified as N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, was confirmed by X-ray crystallography. nih.govnih.gov This structural confirmation was crucial for understanding the decomposition pathway of the starting material under the acidic reaction conditions. The inherent ring strain in azetidines can predispose them to such ring-opening reactions, a phenomenon that has been studied in various contexts, often mediated by acid or facilitated by nucleophilic attack. nih.govbeilstein-journals.org

Table 2: Crystallographically Confirmed Azetidine Ring-Opened Adduct
Compound NameMolecular FormulaSignificanceReference
N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl) oxetan-3-yl]methyl}acetamideC15H18BrClN2O3Provided definitive evidence for an azetidine ring-opening decomposition pathway under oxidative cyclization conditions. nih.govnih.gov

Spectroscopic Methodologies for Structural Elucidation

While X-ray crystallography is powerful, it requires a suitable single crystal. Spectroscopic methods are indispensable for routine characterization, analysis of non-crystalline materials, and for providing complementary structural information.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. magritek.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For complex spirocyclic and polycyclic systems, a suite of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is essential for unambiguous assignments. nih.gov

In the structural analysis of related azaspiro compounds, these techniques have been critical:

Regiochemistry: Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to establish long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. For instance, an HMBC cross-peak between specific protons and carbons can confirm the formation of a particular cycloadduct over other possibilities. nih.gov

Stereochemistry: The relative arrangement of atoms (stereochemistry) is often determined using Nuclear Overhauser Effect (NOE) experiments (NOESY/ROESY). wordpress.com These experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. The observation of an NOE between specific protons can confirm their cis relationship on a ring system, thereby establishing the stereochemical outcome of a reaction. nih.govnih.gov Coupling constants (J-values) in ¹H NMR also provide crucial stereochemical information, as their magnitude often depends on the dihedral angle between the coupled protons. magritek.com

Table 3: NMR Techniques for Structural Elucidation of Azaspiro Compounds
NMR ExperimentType of Information ProvidedApplication ExampleReference
COSY1H-1H correlations through bonds (2-3JHH)Identifies contiguous proton systems within the spirocyclic framework. nih.gov
HSQCDirect one-bond 1H-13C correlationsAssigns protons to their directly attached carbon atoms. nih.gov
HMBCLong-range (2-3 bond) 1H-13C correlationsEstablishes connectivity between different fragments of the molecule, confirming regiochemistry. nih.gov
NOESY/ROESYThrough-space 1H-1H correlationsDetermines relative stereochemistry by identifying protons that are in close spatial proximity. nih.govwordpress.com

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule with very high accuracy. This precision allows for the calculation of a unique elemental composition, thereby validating the molecular formula of a newly synthesized compound. nih.govacs.org

In the characterization of derivatives of 7-oxa-2-azaspiro[3.5]nonane and related compounds, HRMS is routinely used to confirm that the product obtained has the expected atomic makeup. For example, in the analysis of a dimeric spiro compound, HRMS analysis showed a peak corresponding to the sodium adduct ([M+Na]⁺) with a measured mass-to-charge ratio (m/z) that matched the calculated value for the expected molecular formula. nih.gov This confirmation provides strong evidence for the identity of the compound, complementing the structural data obtained from NMR and X-ray crystallography.

Table 4: Example of HRMS Data for a Related Spiro Derivative
Compound TypeIon AdductCalculated m/zFound m/zReference
Spiro Derivative 2f[M + Na]+593.2330593.2340 nih.gov
Spiro Derivative 2g[M + Na]+551.2615551.2615 nih.gov

Chemical Reactivity and Mechanistic Investigations of 7 Oxa 2 Azaspiro 3.5 Nonane Scaffolds

Oxidative Cyclization Reactions Involving Spirocyclic Oxetane (B1205548) Precursors

Oxidative cyclization represents a key transformation for the 7-Oxa-2-azaspiro[3.5]nonane scaffold, enabling the construction of fused heterocyclic systems with potential applications in medicinal chemistry. The use of potent oxidizing agents, particularly in acidic environments, facilitates the formation of new carbon-nitrogen bonds, leading to intricate polycyclic structures.

The secondary amine of the 7-Oxa-2-azaspiro[3.5]nonane moiety can be readily functionalized and subsequently utilized in intramolecular cyclization reactions to build fused imidazole (B134444) rings. A notable application is the synthesis of spirocyclic oxetane-fused benzimidazoles. For instance, the expanded spirocyclic oxetane has been successfully converted into a [1,2-a] ring-fused benzimidazole (B57391), resulting in a novel tetracyclic system. nih.gov This transformation typically involves the preliminary formation of an o-cycloalkylaminoacetanilide precursor, which then undergoes oxidative ring closure.

Furthermore, this methodology has been extended to the synthesis of more complex imidazobenzimidazoles. These structures are of interest as potential antitumor agents. The synthesis of spirocyclic oxetane ring-fused imidazo[4,5-f]benzimidazole and imidazo[5,4-f]benzimidazole has been reported, starting from functionalized 4,6-di(cycloamino)-1,3-phenylenediamines. acs.org However, the successful cyclization to form the second imidazole ring in these systems requires the aniline (B41778) precursors to be derivatized as anilides to decrease the electron density of the aromatic ring. acs.orgacs.org

Table 1: Examples of Fused Heterocycles from 7-Oxa-2-azaspiro[3.5]nonane Precursors

Starting Material Type Oxidizing Agent/Conditions Product Type Citation
o-cycloalkylaminoacetanilides Oxone® in formic acid [1,2-a] Ring-fused benzimidazole nih.gov
Functionalized 4,6-di(cycloamino)-1,3-phenylenediamines Oxone® in acid Imidazo[4,5-f]benzimidazole and Imidazo[5,4-f]benzimidazole acs.org

The combination of Oxone® (potassium peroxymonosulfate) and an acidic medium, such as formic acid, is a highly effective system for promoting these oxidative cyclizations. nih.gov The acidic environment plays a crucial role, particularly in the formation of imidazobenzimidazoles from dianiline precursors. acs.orgacs.org

The proposed mechanism for these transformations involves the activation of the oxidizing agent by the acid. In the case of amine epoxidation catalyzed by Oxone®, it has been suggested that the protonated amine can act as a phase transfer catalyst and also activate Oxone through hydrogen bonding, making it more susceptible to electrophilic attack. nih.gov While not a direct cyclization, this provides insight into the synergistic role of acid in Oxone-mediated oxidations. For the cyclization to form benzimidazoles, the reaction proceeds from 2-(cycloamino)anilines without the need for an acidic catalyst. In contrast, the subsequent ring closure to form imidazobenzimidazoles from 4,6-di(cycloamino)-1,3-phenylenediamine anilides necessitates an acidic environment. acs.orgacs.org This suggests that the electronic nature of the substrate dictates the reaction requirements, with the acid likely protonating the substrate or oxidant, thereby facilitating the intramolecular ring closure.

Mechanistic studies have provided evidence for the involvement of highly reactive intermediates in these cyclization reactions. Specifically, N-oxide and nitroso species are proposed to be key players in the ring-closure process. acs.org

For the formation of benzimidazoles from 2-(cycloamino)anilines, the reaction is believed to proceed through a nitroso intermediate. acs.org The oxidation of the secondary spirocyclic amine to a nitroso derivative is a critical step, which is then followed by intramolecular cyclization and dehydration to form the benzimidazole ring. Evidence for a related o-nitroso-tert-aniline intermediate has been observed in similar reactions. acs.org

In the case of imidazobenzimidazole synthesis, which requires an acidic medium, new evidence points towards the involvement of an N-oxide intermediate. acs.org The oxidation of the tertiary amine within the already formed benzimidazole ring to an N-oxide is thought to precede the final cyclization step. The presence of these transient intermediates highlights the complex, multi-step nature of these oxidative transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions Utilizing the Spirocyclic Nucleophile

The piperidine (B6355638) nitrogen of 7-Oxa-2-azaspiro[3.5]nonane retains its nucleophilic character, allowing it to participate in nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a direct method for attaching the spirocyclic scaffold to electron-deficient aromatic systems.

A clear example of this reactivity is the reaction of 7-Oxa-2-azaspiro[3.5]nonane oxalate (B1200264) with halogenated dinitrobenzene substrates. The spirocycle has been shown to react with 1,4-dibromo-2-nitrobenzene (B110544) in the presence of potassium carbonate in DMF at elevated temperatures (80 °C). nih.gov In this reaction, the spirocyclic amine displaces one of the bromide atoms on the electron-poor aromatic ring to form the corresponding substituted nitrobenzene (B124822) derivative. This reaction serves as an entry point for the synthesis of precursors for the oxidative cyclization reactions described previously.

Table 2: SNAr Reaction of 7-Oxa-2-azaspiro[3.5]nonane oxalate

Electrophile Reagents and Conditions Product Citation
1,4-Dibromo-2-nitrobenzene K2CO3, DMF, 80 °C, 4 h 4-Bromo-1-nitro-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)benzene nih.gov

Ring-Opening and Rearrangement Processes

While the 7-Oxa-2-azaspiro[3.5]nonane scaffold is utilized in synthetic campaigns, the inherent ring strain of the oxetane moiety makes it susceptible to degradation under certain conditions. The stability of the oxetane ring is significantly influenced by its substitution pattern and the reaction environment. nih.gov

Generally, 3,3-disubstituted oxetanes, such as the one in 7-oxa-2-azaspiro[3.5]nonane, are considered more stable than other substitution patterns because the substituents sterically hinder the approach of external nucleophiles. nih.gov However, this stability is not absolute. The presence of an internal nucleophile, like the spiro-fused amine, can facilitate ring-opening, especially under acidic conditions. nih.govacs.org

Indeed, during attempts to synthesize a spirocyclic oxetane-fused benzimidazole using Oxone® in formic acid, the degradation of the spirocyclic oxetane was observed, leading to a mixture of products rather than the desired compound. nih.gov This indicates that under strongly acidic and oxidative conditions, the oxetane ring can undergo ring-opening or rearrangement, which represents a potential limitation in its synthetic applications. This instability under harsh acidic conditions is a known characteristic of oxetane rings. nih.govacs.org

Investigation of Azetidine (B1206935) Ring-Opened Adducts

There is currently no available scientific literature detailing the investigation of azetidine ring-opened adducts derived from 7-Oxa-2-azaspiro[3.5]nonane or its oxalate salt. The reactivity of the azetidine ring within this specific spirocyclic system, which is influenced by the adjacent oxetane ring, has not been reported in peer-reviewed studies. General principles of azetidine chemistry suggest that the ring is susceptible to nucleophilic attack due to inherent ring strain, but specific experimental data, reaction conditions, or characterization of resulting adducts for this compound are not documented. rsc.orgrsc.org

Gold-Catalyzed Rearrangements Leading to Spirocyclic Oxetane Cores

No studies concerning gold-catalyzed rearrangements of this compound have been found in the public domain. While gold catalysis is a powerful tool for mediating complex rearrangements in various heterocyclic and spirocyclic systems, its application to the 7-Oxa-2-azaspiro[3.5]nonane scaffold has not been described. Consequently, there are no research findings, mechanistic proposals, or data tables available that are specific to the gold-catalyzed transformations of this compound leading to alternative spirocyclic oxetane cores.

Role in Advanced Molecular Design and Chemical Space Exploration

Bioisosteric Applications of 7-Oxa-2-azaspiro[3.5]nonane and its Derivatives

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. The 7-oxa-2-azaspiro[3.5]nonane core has emerged as a valuable motif for such applications.

The 7-Oxa-2-azaspiro[3.5]nonane scaffold has been proposed as a valuable structural alternative to the commonly used heterocyclic rings like morpholine (B109124) and piperidine (B6355638) in medicinal chemistry. nih.govresearchgate.net Its rigid, three-dimensional structure can mimic the spatial arrangement of these rings while offering a different set of physicochemical properties. For instance, derivatives such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been investigated as bioisosteres of pipecolic acid, a derivative of piperidine. univ.kiev.ua The incorporation of this spirocyclic amino acid into the local anesthetic drug Bupivacaine, replacing the traditional piperidine fragment, resulted in an analog with comparable activity, a five-fold lower toxicity, and increased water solubility. univ.kiev.ua This highlights the potential of the scaffold to fine-tune the properties of bioactive molecules.

Table 1: Bioisosteric Replacement and Property Modulation

Original Scaffold Bioisosteric Replacement Application Example Observed Improvements
Piperidine 7-Oxa-2-azaspiro[3.5]nonane Bupivacaine Analog univ.kiev.ua Lower toxicity, increased water solubility univ.kiev.ua
Morpholine Spirocyclic Oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) General Drug Design nih.govresearchgate.net Proposed to enhance metabolic stability nih.govresearchgate.net

In recent years, the concept of "Escaping from Flatland" has gained significant traction in drug design, advocating for a move away from planar, aromatic structures towards more three-dimensional, saturated molecules. univ.kiev.ua Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) often exhibit improved solubility, metabolic stability, and clinical success rates. bldpharm.com The inherent structure of 7-oxa-2-azaspiro[3.5]nonane, with its quaternary spiro-carbon, makes it an excellent building block for increasing the Fsp3 character and three-dimensionality of drug candidates. univ.kiev.uabldpharm.com This contributes to the creation of novel 3D-shaped chemical structures that can explore previously inaccessible regions of biological target space. univ.kiev.ua

Incorporation into Complex Chemical Architectures and Scaffold Development

Beyond its role as a bioisostere, 7-oxa-2-azaspiro[3.5]nonane serves as a versatile scaffold for the construction of more elaborate molecular architectures and the development of compound libraries for screening.

A significant application of this scaffold is in the synthesis of novel fused heterocyclic systems. nih.govuniversityofgalway.ienih.gov Researchers have successfully fused the spirocyclic oxetane (B1205548) motif onto a benzimidazole (B57391) core through an oxidative cyclization process. nih.govresearchgate.net In a reported synthesis, 2-oxa-7-azaspiro[3.5]nonane was first used to create an o-cycloalkylaminoacetanilide intermediate. nih.govnih.gov This intermediate was then subjected to oxidative cyclization using Oxone® in formic acid to yield the novel tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], in good yield. nih.govresearchgate.net The structure of this complex, spiro-fused molecule was confirmed by X-ray crystallography. nih.gov This synthetic route demonstrates the robustness of the 7-oxa-2-azaspiro[3.5]nonane scaffold and its utility in creating complex, multi-ring systems for further investigation, such as in the development of quinone analogues for anti-cancer studies. nih.gov

Table 2: Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Starting Material Key Intermediate Cyclization Conditions Product Yield
7-Oxa-2-azaspiro[3.5]nonane oxalate (B1200264) nih.gov N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide researchgate.net Oxone® in formic acid nih.govresearchgate.net Spirocyclic oxetane ring-fused benzimidazole nih.govresearchgate.net 74% nih.gov

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a valuable starting point for the creation of compound libraries for high-throughput screening. u-strasbg.fr The presence of a secondary amine provides a convenient attachment point for a wide variety of substituents and building blocks, allowing for the generation of a diverse set of related molecules. The commercial availability of 7-oxa-2-azaspiro[3.5]nonane and its analogues facilitates its use in library synthesis. molport.com By systematically modifying the scaffold, chemists can explore the structure-activity relationships (SAR) for a given biological target. For example, a similar scaffold, 7-azaspiro[3.5]nonane, was used to develop a novel class of potent agonists for GPR119, a target for type 2 diabetes, demonstrating the power of this approach. nih.gov

The chemical reactivity of the 7-oxa-2-azaspiro[3.5]nonane core allows for targeted modifications to fine-tune molecular properties. univ.kiev.uauniv.kiev.ua Starting from derivatives like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a range of chemical transformations can be performed to introduce diverse functional groups. univ.kiev.ua These synthetic approaches, which can be scaled to produce multigram quantities, enable the introduction of functionalities that can modulate lipophilicity, water solubility, and metabolic stability, or provide handles for conjugation to other molecules. univ.kiev.uauniv.kiev.ua This strategic functionalization is crucial for optimizing lead compounds in drug discovery projects. univ.kiev.ua

Future Directions in Academic Research on 7 Oxa 2 Azaspiro 3.5 Nonane Oxalate

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to complex molecules is a cornerstone of modern chemical research. For 7-oxa-2-azaspiro[3.5]nonane oxalate (B1200264), future investigations are likely to focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

A promising avenue lies in the adoption of green chemistry principles . This could involve the use of biocatalysis, where enzymes are employed to construct the spirocyclic core with high stereoselectivity under mild conditions. Another approach is the utilization of photoredox catalysis , a technique that uses visible light to drive chemical reactions, often with higher efficiency and selectivity than traditional thermal methods. nih.govyoutube.comyoutube.com The development of one-pot or tandem reactions that form multiple bonds in a single operation would also represent a significant advance in sustainability and efficiency.

A key precursor to 7-oxa-2-azaspiro[3.5]nonane is the corresponding ketone, 7-oxo-2-azaspiro[3.5]nonane. A patented two-step synthesis for this ketone, which reports a yield of over 82%, provides a solid foundation for future synthetic explorations. google.com This method, however, still relies on reagents such as lithium aluminum hydride. Future research could focus on replacing such hazardous reagents with more sustainable alternatives.

Proposed Sustainable MethodPotential AdvantagesKey Research Challenge
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced waste.Identifying or engineering a suitable enzyme for the specific spirocyclization.
Photoredox CatalysisHigh efficiency, use of visible light as a renewable energy source, novel reactivity. nih.govyoutube.comyoutube.comDesigning a suitable photocatalyst and optimizing reaction conditions for the spirocyclic system.
One-Pot/Tandem ReactionsIncreased efficiency, reduced purification steps, lower solvent usage.Controlling selectivity and preventing side reactions in a multi-step sequence.
Flow ChemistryImproved safety and scalability, precise control over reaction parameters.Adapting and optimizing the synthesis for a continuous flow process.

Investigation of Undiscovered Reactivity Profiles and Catalytic Transformations

The strained four-membered oxetane (B1205548) and azetidine (B1206935) rings in 7-oxa-2-azaspiro[3.5]nonane are expected to impart unique reactivity to the molecule. While the stability of these rings is generally sufficient for handling, they can be selectively opened under specific conditions, providing a gateway to novel molecular architectures. rsc.orgrsc.org

Future research will likely explore the ring-opening reactions of the oxetane and azetidine moieties with a variety of nucleophiles and electrophiles. This could lead to the synthesis of a diverse library of functionalized piperidines and other heterocyclic systems that are difficult to access through conventional methods. The regioselectivity and stereoselectivity of these ring-opening reactions will be a key area of investigation.

Furthermore, the nitrogen and oxygen atoms in the spirocycle possess lone pairs of electrons, suggesting potential applications in organocatalysis . The molecule could act as a chiral ligand for a metal catalyst or as a catalyst in its own right in asymmetric transformations. Given the growing interest in spirocyclic ligands for enantioselective catalysis, this represents a significant opportunity for future research. The oxalate counter-ion could also play a role in modulating the catalytic activity.

Area of InvestigationPotential OutcomesRelevant Concepts
Ring-Opening ReactionsAccess to novel functionalized piperidines and other N-heterocycles. rsc.orgrsc.orgStrain-release chemistry, regioselectivity, stereoselectivity.
OrganocatalysisDevelopment of new chiral catalysts and ligands for asymmetric synthesis.Lewis basicity of nitrogen and oxygen, hydrogen bond donation.
Metal-Ligand CoordinationSynthesis of novel metal complexes with potential applications in catalysis or materials science.Coordination chemistry, ligand design.
Photoredox-Mediated TransformationsExploration of novel bond formations and functionalizations using light energy. nih.govyoutube.comyoutube.comSingle-electron transfer, radical chemistry.

Advanced Applications in Chemical Probe Development and Material Science

The rigid, three-dimensional structure of 7-oxa-2-azaspiro[3.5]nonane makes it an attractive scaffold for the design of chemical probes and bioactive molecules. In medicinal chemistry, spirocyclic structures are often sought after to improve the pharmacological properties of drug candidates, such as potency, selectivity, and metabolic stability. nih.gov The oxa-azaspiro[3.5]nonane core could be decorated with various functional groups to target specific biological macromolecules, such as enzymes or receptors. Its unique geometry may allow for precise positioning of these functional groups in a protein binding pocket.

In the realm of material science , spirocyclic compounds have shown promise in the development of materials with interesting optical and electronic properties. For instance, spiro-compounds are used in the design of organic light-emitting diodes (OLEDs) and photochromic materials that change color in response to light. wikipedia.orgacs.org The incorporation of the 7-oxa-2-azaspiro[3.5]nonane oxalate moiety into polymers or other materials could lead to the development of novel "smart" materials with applications in sensors, optical data storage, or drug delivery systems. wikipedia.org The oxalate salt form may also influence the solid-state packing and, consequently, the material's properties.

Application AreaPotential UseKey Structural Feature
Chemical Probe DevelopmentScaffolds for designing inhibitors or modulators of biological targets. nih.govRigid, three-dimensional structure for precise functional group orientation.
Medicinal ChemistryBuilding block for the synthesis of novel drug candidates with improved pharmacological profiles.Spirocyclic core to enhance potency, selectivity, and metabolic stability.
Material Science (OLEDs)Component of host or emitter materials in organic light-emitting diodes. acs.orgRigid structure to improve thermal stability and charge transport properties.
Material Science (Smart Materials)Photo- or chemo-responsive materials for sensors or data storage. wikipedia.orgPotential for photo-induced ring-opening or conformational changes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Oxa-2-azaspiro[3.5]nonane oxalate, and how can purity (>95%) be achieved?

  • The compound is synthesized via functionalization of spirocyclic precursors. A common approach involves coupling piperidine-derived alkynes with oxalate-forming reagents under trifluoroacetate catalysis. Post-synthesis, purification via crystallization or chromatography is critical. For multigram-scale production, solvent evaporation followed by recrystallization yields ≥95% purity . Scalability requires optimization of reaction time, temperature, and stoichiometric ratios to minimize byproducts.

Q. What safety precautions are necessary when handling this compound?

  • The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must use nitrile gloves, lab coats, and fume hoods. Contaminated gloves should be removed using a "peel-off" technique to avoid skin contact. Respiratory protection (e.g., N95 masks) is mandatory during powder handling. First-aid measures include rinsing exposed skin/eyes with water and seeking immediate medical attention .

Q. How can structural characterization of this compound be performed?

  • Use a combination of NMR (¹H, ¹³C, DEPT-135) to confirm spirocyclic geometry and oxalate coordination. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₀H₁₃ClN₂O₂, 228.68 g/mol). X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies carbonyl (C=O) and amine (N-H) functional groups .

Advanced Research Questions

Q. How can microreactor systems improve the synthesis efficiency of spirocyclic oxalate derivatives?

  • Continuous-flow microreactors enhance reaction control and safety by minimizing exothermic risks and improving mixing. For analogous 1-oxa-2-azaspiro compounds, microreactors reduced reaction time by 40% and increased yield to >90% compared to batch methods. Key parameters include flow rate optimization and temperature gradients to stabilize intermediates .

Q. What computational tools are effective in predicting the reactivity of this compound in drug discovery?

  • Density Functional Theory (DFT) simulations model electronic interactions between the spirocyclic core and target proteins. COMSOL Multiphysics integrates reaction kinetics and fluid dynamics to optimize synthetic pathways. AI-driven platforms (e.g., AlphaFold) predict binding affinities, reducing wet-lab experimentation by 30% .

Q. How should researchers address contradictory data in spirocyclic compound characterization?

  • Contradictions (e.g., NMR shifts vs. crystallography) require systematic validation:

  • Replicate experiments under controlled conditions (temperature, solvent).
  • Cross-validate with alternative techniques (e.g., Raman spectroscopy for polymorph identification).
  • Apply multivariate analysis to distinguish experimental noise from structural anomalies .

Q. What experimental designs are optimal for studying the biological activity of this compound?

  • Use factorial design to evaluate variables (e.g., concentration, pH, temperature). For in vitro assays, a 2³ factorial matrix (8 conditions) identifies synergistic effects. Dose-response curves (IC₅₀) should employ nonlinear regression models (e.g., Hill equation) with ≥3 technical replicates. Include positive/negative controls to isolate compound-specific effects .

Methodological Considerations

  • Data Management : Secure cloud platforms (e.g., LabArchives) ensure traceability. Metadata should include synthesis parameters, purity data, and hazard classifications .
  • Ethical Compliance : Adhere to OSHA standards (29 CFR 1910) for chemical handling and disposal. Document risk assessments for institutional review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.